6,7-dimethyl-3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
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Overview
Description
The compound “6,7-dimethyl-3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one” is a complex organic molecule that contains several functional groups and rings, including a thiazole ring and a pyrimidine ring. These types of compounds are often found in pharmaceuticals and could potentially have biological activity .
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The thiazole and pyrimidine rings could potentially undergo electrophilic substitution reactions, and the morpholino group could participate in nucleophilic substitution reactions .Scientific Research Applications
Synthesis and Reactions
- The compound is involved in the synthesis and reactions of 2,3-dihydrothiazolo[3,2-a]pyrimidine derivatives. For example, Kinoshita et al. (1987) explored the reactions of 2-amino-2-thiazoline with acetylene carboxylates, leading to the formation of 5-substituted 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones. Further reactions with γ-bromoacetoacetyl bromide and N-bromosuccinimide were studied to obtain bromomethyl and bromo compounds, which could then be converted to morpholinomethyl derivatives (Kinoshita, T., Ueshima, Y., Saitoh, K., Yoshida, Y., & Furukawa, S., 1987).
Heterocyclic Synthesis
- Martins et al. (2009) discussed the solvent-free synthesis of various heterocyclic compounds, including thiazolopyrimidines. This methodology is crucial for environmentally friendly chemical synthesis and has implications for the production of pharmaceuticals and agrochemicals (Martins, M., Frizzo, C., Moreira, D. N., Buriol, L., & Machado, P., 2009).
Anti-Inflammatory and Analgesic Agents
- Abu‐Hashem et al. (2020) synthesized novel derivatives from visnaginone and khellinone, incorporating the thiazolopyrimidine framework, and evaluated them as anti-inflammatory and analgesic agents. These compounds showed significant COX-2 inhibition, analgesic, and anti-inflammatory activities, highlighting the potential of thiazolopyrimidine derivatives in the development of new therapeutic agents (Abu‐Hashem, A., Al-Hussain, S., & Zaki, M., 2020).
Antimicrobial Agents
- Habib et al. (1996) synthesized 7-substituted thiazolo[4,5-d]pyrimidines to explore their potential as anti-HIV, anticancer, and antimicrobial agents. These studies provide insights into the structural requirements for biological activity and underscore the versatility of thiazolopyrimidine derivatives as potential pharmaceutical agents (Habib, N. S., Rida, S., Badawey, E. A., & Fahmy, H., 1996).
Synthesis under Microwave Irradiation
- Djekou et al. (2006) reported on the efficient synthesis of new thiazolopyrimidinones under microwave irradiation, demonstrating a method for the rapid production of potentially bioactive thiazolopyrimidin-5-ones. This research highlights the utility of microwave-assisted synthesis in the field of heterocyclic chemistry and its relevance to drug discovery (Djekou, S., Gellis, A., El-Kashef, H., & Vanelle, P., 2006).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
6,7-dimethyl-3-(2-morpholin-4-yl-2-oxoethyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-9-10(2)15-14-17(13(9)19)11(8-21-14)7-12(18)16-3-5-20-6-4-16/h11H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKDFEIKHDAYAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N(C1=O)C(CS2)CC(=O)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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